molecular formula C5H9NaO3 B14418161 Sodium propoxyacetate CAS No. 86018-60-2

Sodium propoxyacetate

Cat. No.: B14418161
CAS No.: 86018-60-2
M. Wt: 140.11 g/mol
InChI Key: ZHZHUAIPSNUUGI-UHFFFAOYSA-M
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Description

Sodium propoxyacetate (C₅H₉O₃Na) is a sodium salt of propoxyacetic acid, characterized by a propoxy (–OCH₂CH₂CH₃) group attached to the acetate backbone. Its reactivity and solubility are influenced by the propoxy group, which may enhance lipophilicity compared to simpler sodium carboxylates .

Properties

CAS No.

86018-60-2

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;2-propoxyacetate

InChI

InChI=1S/C5H10O3.Na/c1-2-3-8-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

ZHZHUAIPSNUUGI-UHFFFAOYSA-M

Canonical SMILES

CCCOCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium propoxyacetate can be synthesized through the neutralization of propoxyacetic acid with sodium hydroxide. The reaction typically involves dissolving propoxyacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to ensure complete reaction, resulting in the formation of this compound and water.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium propoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form propoxyacetic acid and sodium hydroxide.

    Esterification: It can react with alcohols to form esters and sodium salts.

    Neutralization: It can neutralize acids to form the corresponding salts and water.

Common Reagents and Conditions

    Hydrolysis: Water and heat.

    Esterification: Alcohols and acid catalysts.

    Neutralization: Acids such as hydrochloric acid or sulfuric acid.

Major Products Formed

    Hydrolysis: Propoxyacetic acid and sodium hydroxide.

    Esterification: Esters of propoxyacetic acid and sodium salts.

    Neutralization: Corresponding sodium salts and water.

Scientific Research Applications

Sodium propoxyacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

    Biology: It is used in biochemical assays and as a stabilizing agent for certain biological samples.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of sodium propoxyacetate involves its ability to act as a buffering agent, maintaining the pH of solutions. It can also participate in various chemical reactions due to its reactive carboxylate group. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

The following analysis compares sodium propoxyacetate with structurally or functionally related sodium carboxylates, focusing on molecular properties, applications, and safety profiles.

Structural and Functional Group Comparisons
Compound Molecular Formula Key Substituents Functional Features
This compound C₅H₉O₃Na Propoxy (–OCH₂CH₂CH₃) Enhanced lipophilicity, ester-like reactivity
Sodium chloroacetate C₂H₃ClO₂•Na Chloro (–Cl) Electrophilic reactivity, higher toxicity
Sodium acetate trihydrate C₂H₃O₂Na•3H₂O None (simple acetate) High solubility, buffering agent
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate C₁₀H₉O₇Na Galloyloxy (–O–C₆H₂(OH)₃CO) Antioxidant potential, pharmaceutical applications

Key Observations :

  • Unlike sodium chloroacetate, which carries a reactive chloro group (hazardous upon ingestion or contact ), this compound’s propoxy substituent likely reduces acute toxicity but may introduce metabolic stability challenges.
  • The galloyloxy group in sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate confers antioxidant properties, a feature absent in this compound .

Regulatory Status :

  • Sodium chloroacetate is tightly regulated due to its hazards (UN Number 2659) .
  • Sodium acetate trihydrate is USP-grade and widely accepted in pharmaceuticals .
  • This compound’s regulatory status remains undefined in the provided evidence.

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